S-(+)-O-Desmethylraclopride hydrobromide S-(+)-O-Desmethylraclopride hydrobromide
Brand Name: Vulcanchem
CAS No.: 113310-88-6
VCID: VC20854987
InChI: InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1
SMILES: CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br
Molecular Formula: C14H19BrCl2N2O3
Molecular Weight: 414.1 g/mol

S-(+)-O-Desmethylraclopride hydrobromide

CAS No.: 113310-88-6

Cat. No.: VC20854987

Molecular Formula: C14H19BrCl2N2O3

Molecular Weight: 414.1 g/mol

* For research use only. Not for human or veterinary use.

S-(+)-O-Desmethylraclopride hydrobromide - 113310-88-6

Specification

CAS No. 113310-88-6
Molecular Formula C14H19BrCl2N2O3
Molecular Weight 414.1 g/mol
IUPAC Name 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide
Standard InChI InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1
Standard InChI Key RIWAHQQBHAKCTN-QRPNPIFTSA-N
Isomeric SMILES CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br
SMILES CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator